Cas no 2246862-85-9 (1-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propylpiperidine)

1-3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propylpiperidine is a boronic ester derivative featuring a piperidine moiety, commonly utilized in organic synthesis and pharmaceutical research. The tetramethyl dioxaborolane group enhances stability and solubility, making it advantageous for Suzuki-Miyaura cross-coupling reactions. Its propyl linker improves flexibility in molecular design, while the piperidine ring offers potential for further functionalization. This compound is particularly valuable in medicinal chemistry for constructing complex heterocycles or bioactive intermediates. Its moisture-resistant properties and compatibility with diverse reaction conditions contribute to its reliability in synthetic applications. Suitable for controlled borylation reactions, it serves as a versatile building block in drug discovery and material science.
1-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propylpiperidine structure
2246862-85-9 structure
Product Name:1-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propylpiperidine
CAS No:2246862-85-9
MF:C14H28BNO2
MW:253.188624382019
CID:5562786
PubChem ID:165999587
Update Time:2025-06-12

1-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propylpiperidine Chemical and Physical Properties

Names and Identifiers

    • EN300-4560818
    • 2246862-85-9
    • 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine
    • 1-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propylpiperidine
    • Inchi: 1S/C14H28BNO2/c1-13(2)14(3,4)18-15(17-13)9-8-12-16-10-6-5-7-11-16/h5-12H2,1-4H3
    • InChI Key: YOYUQSNJZRJRNZ-UHFFFAOYSA-N
    • SMILES: O1B(CCCN2CCCCC2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 253.2213093g/mol
  • Monoisotopic Mass: 253.2213093g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 21.7Ų

1-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propylpiperidine Pricemore >>

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Additional information on 1-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propylpiperidine

Professional Introduction to Compound with CAS No. 2246862-85-9 and Product Name: 1-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propylpiperidine

The compound with the CAS number 2246862-85-9 and the product name 1-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propylpiperidine represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of organoboron derivatives that have garnered considerable attention due to their versatile applications in synthetic chemistry, drug development, and material science. The unique structural features of this molecule, particularly the presence of a tetramethyl-1,3,2-dioxaborolan-2-yl moiety, make it a valuable intermediate in cross-coupling reactions, which are pivotal in constructing complex organic molecules.

Recent studies have highlighted the importance of boron-containing compounds in medicinal chemistry. The tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound enhances its reactivity and stability, making it an ideal candidate for Suzuki-Miyaura cross-coupling reactions. These reactions are widely employed in the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals and agrochemicals. The piperidine ring in the molecular structure contributes to the compound's solubility and bioavailability, which are critical factors in drug design. This combination of properties positions 1-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propylpiperidine as a promising building block for the development of novel therapeutic agents.

In the realm of drug discovery, the ability to efficiently modify and functionalize molecular structures is paramount. The propylpiperidine moiety provides a flexible scaffold that can be further modified to target specific biological pathways. Researchers have leveraged this compound to develop inhibitors and agonists for various targets, including G protein-coupled receptors (GPCRs) and enzyme-driven pathways. The boronate ester functionality allows for post-synthetic modifications through metal-catalyzed reactions, enabling the creation of diverse libraries of compounds for high-throughput screening.

Advances in computational chemistry have further enhanced the utility of 1-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propylpiperidine. Molecular modeling studies have revealed its potential as a ligand in protein binding assays, providing insights into its interactions with biological targets. These studies have been instrumental in optimizing its pharmacokinetic properties and improving its binding affinity. Additionally, the compound's stability under various reaction conditions has made it a preferred choice for multi-step syntheses involving harsh reagents or prolonged reaction times.

The synthesis of 1-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propylpiperidine involves meticulous planning to ensure high yield and purity. The introduction of the tetramethyl-1,3,2-dioxaborolan-2-yl group requires precise control over reaction conditions to prevent side products. Recent methodologies have focused on improving the efficiency of these reactions through catalytic systems that minimize byproduct formation. Such advancements not only enhance the scalability of production but also reduce costs associated with purification processes.

The pharmaceutical industry has been particularly interested in boron-containing compounds due to their unique chemical properties and biological activities. The use of 1-3-(tetramethyl-1,3,2-dioxaborlanalypiperylene) as an intermediate has led to the discovery of several novel drug candidates with therapeutic potential. For instance, researchers have utilized this compound to develop kinase inhibitors that target cancer-related pathways. The ability to fine-tune its structure has allowed for the creation of analogs with improved efficacy and reduced toxicity.

Material science has also benefited from the versatility of organoboron compounds like 2246862-859. These molecules have been incorporated into advanced materials such as conductive polymers and liquid crystals due to their ability to form stable covalent bonds while maintaining flexibility. The piperidine ring contributes to thermal stability and mechanical strength when integrated into polymer matrices.

The future prospects for 1-tetramethyl-l 32dioxaborolalypiperylene are promising as research continues to uncover new applications for boron-containing compounds. Innovations in synthetic methodologies will further enhance its utility in drug development and material science. Collaborative efforts between chemists and biologists will be essential in translating these findings into tangible benefits for society.

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